2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate

Description

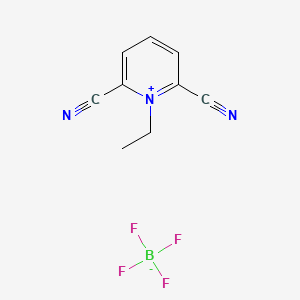

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethylpyridin-1-ium-2,6-dicarbonitrile;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N3.BF4/c1-2-12-8(6-10)4-3-5-9(12)7-11;2-1(3,4)5/h3-5H,2H2,1H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIZJRUBKOXEKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+]1=C(C=CC=C1C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BF4N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate typically involves the reaction of 2,6-dicyanopyridine with an ethylating agent in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and employing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.

Substitution: The ethyl group or cyano groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The cyano groups and pyridinium ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.

Comparison with Similar Compounds

Cationic Core and Substituent Effects

- Pyridinium Derivatives: The target compound’s pyridinium core provides aromatic stability, distinct from carbenium ions (e.g., tris(2,6-dimethoxyphenyl)carbenium tetrafluoroborate), which lack aromaticity and rely on resonance stabilization . Compared to 1-ethyl-3-phenyl-1,2,4-triazin-1-ium tetrafluoroborate (a triazinium salt), the pyridinium cation’s planar structure and electron-deficient nature due to cyano groups may enhance electrophilic reactivity .

- Heterocyclic and Phosphonium Salts: Imidazolium salts (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) exhibit lower melting points and higher ionic conductivity, making them superior for ionic liquid applications. The pyridinium analog’s cyano substituents likely increase melting points due to stronger dipole interactions . Phosphonium salts (e.g., tert-butyldicyclohexylphosphonium tetrafluoroborate) feature bulky, hydrophobic cations, enabling thermal stability and utility in phase-transfer catalysis, contrasting with the pyridinium derivative’s polar profile .

Physicochemical Properties

Table 1: Key Properties of Selected Tetrafluoroborate Salts

Thermal and Chemical Stability

- The pyridinium derivative’s stability is likely intermediate between carbenium salts (thermally labile) and phosphonium salts (high thermal stability). Cyano groups may confer resistance to oxidation but could render the compound hygroscopic .

- Imidazolium salts exhibit moderate stability but superior ionic mobility, critical for electrolyte applications .

Biological Activity

Chemical Structure and Properties

2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate is characterized by its unique structure, which includes a pyridinium core with two cyano groups at the 2 and 6 positions and an ethyl group at the nitrogen atom. The tetrafluoroborate ion acts as a counterion, enhancing the compound's solubility in polar solvents.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C9H7B2F4N3 |

| Molecular Weight | 262.00 g/mol |

The biological activity of this compound is primarily attributed to its interactions with cellular components. Research indicates that this compound may exhibit:

- Antimicrobial Activity : It has been shown to inhibit the growth of various bacterial strains, likely through disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections.

-

Cytotoxicity in Cancer Cells :

- In vitro experiments conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound may trigger programmed cell death mechanisms.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Membrane disruption, apoptosis induction |

| 4-Cyanopyridine | Moderate | No | Enzyme inhibition |

| 3-Cyanopyridine | Yes | Moderate | Cell cycle arrest |

Research Findings

Recent studies have highlighted the versatility of this compound in various biological applications:

- Cellular Studies : Research has shown that this compound can modulate cellular signaling pathways involved in stress responses and apoptosis.

- Potential Drug Development : Given its promising biological activities, there is ongoing research aimed at developing formulations incorporating this compound for therapeutic use.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or fluorination reactions. For example, continuous flow systems (as demonstrated for analogous pyridinium salts) can enhance reaction efficiency by improving mixing and heat transfer . Key parameters to optimize include solvent choice (e.g., CHCl or MeCN), temperature (20–80°C), and stoichiometry of fluorinating agents (e.g., Selectfluor®). Monitoring via thin-layer chromatography (TLC) and adjusting reaction time (e.g., 3–24 hours) can mitigate side reactions. Purification via silica gel column chromatography or recrystallization is recommended to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- 1H/13C NMR : Identify pyridinium ring protons (δ 8.5–9.5 ppm) and ethyl group signals (δ 1.2–1.5 ppm for CH, δ 4.0–4.5 ppm for CH). Cyano groups (C≡N) appear as sharp singlets in 13C NMR (δ 110–120 ppm) .

- 19F NMR : Confirm the presence of tetrafluoroborate (BF) counterion (δ -148 to -152 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode should show [M-BF] peaks. Cross-validate with high-resolution MS (HRMS) for exact mass matching .

Q. What are the recommended storage conditions to ensure the compound's stability over time?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C in airtight, light-resistant containers. Pre-dry storage vials to prevent hydrolysis. Stability tests under accelerated conditions (40°C/75% RH for 1–4 weeks) can assess degradation pathways, with periodic NMR analysis to detect structural changes .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity of this compound in novel catalytic cycles?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model the electronic structure of the pyridinium core. Focus on frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (e.g., PCM models) and transition-state analysis (IRC calculations) can elucidate reaction mechanisms, such as cyanide transfer or fluorination pathways .

Q. What strategies resolve contradictions in reported reaction outcomes when using this compound as a catalyst?

- Methodological Answer :

- Control Experiments : Replicate reactions with standardized conditions (solvent purity, degassing methods) to isolate variables.

- In-situ Monitoring : Use techniques like ReactIR or real-time NMR to track intermediates and identify competing pathways .

- Statistical Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, catalyst loading, and substrate scope. This helps reconcile discrepancies in yield or selectivity .

Q. How does the electronic structure of the pyridinium core influence its efficacy in specific organic transformations?

- Methodological Answer : The electron-withdrawing cyano groups enhance the pyridinium ring's electrophilicity, facilitating nucleophilic attacks (e.g., in cyanations). Hammett substituent constants (σ) can quantify electronic effects. Comparative studies with substituent-modified analogs (e.g., 2,6-dichloro or 2,6-dimethyl derivatives) reveal structure-activity relationships. Electrochemical methods (cyclic voltammetry) may correlate redox potentials with catalytic performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.